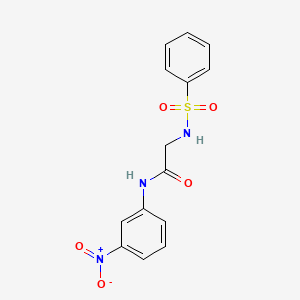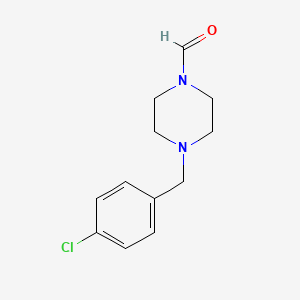
N-(2,3-dichlorophenyl)-N'-3-isoxazolylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-N'-3-isoxazolylurea, commonly known as DIuron, is a herbicide that belongs to the family of urea herbicides. It is widely used in agriculture to control the growth of weeds and unwanted plants. DIuron was first introduced in the market in the 1950s and has since been used extensively in various parts of the world.
Wirkmechanismus
DIuron works by inhibiting the photosynthesis process in plants. It interferes with the electron transport chain in chloroplasts, leading to a reduction in the production of ATP and NADPH. This, in turn, leads to the death of the plant. In cancer cells, DIuron inhibits the activity of a protein called STAT3, which is involved in cell growth and survival. By inhibiting STAT3, DIuron can induce cell death in cancer cells.
Biochemical and Physiological Effects:
DIuron has been shown to have both acute and chronic toxic effects on animals. Acute exposure to DIuron can cause respiratory distress, convulsions, and even death. Chronic exposure to DIuron can lead to liver and kidney damage, as well as reproductive and developmental problems. DIuron has also been shown to have endocrine-disrupting effects, which can lead to hormonal imbalances.
Vorteile Und Einschränkungen Für Laborexperimente
DIuron is a widely used herbicide, making it readily available for lab experiments. It is also relatively inexpensive, making it an affordable option for researchers. However, DIuron has been shown to have toxic effects on animals, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DIuron. One area of interest is the development of new herbicides that are more effective and less toxic than DIuron. Another area of interest is the potential use of DIuron in cancer treatment. Further research is needed to determine the optimal dosage and administration of DIuron for this purpose. Additionally, research is needed to better understand the toxic effects of DIuron on animals and to develop strategies to mitigate these effects.
Synthesemethoden
DIuron can be synthesized by reacting 3-amino-2,3-dichlorobenzoic acid with isoxazol-3-yl-N,N-dimethylcarbamate. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified and dried to obtain DIuron.
Wissenschaftliche Forschungsanwendungen
DIuron has been extensively studied for its herbicidal properties. It is used in agriculture to control the growth of weeds and unwanted plants, especially in crops such as cotton, soybean, and sugarcane. DIuron has also been studied for its potential use in the treatment of cancer. Research has shown that DIuron can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-2-1-3-7(9(6)12)13-10(16)14-8-4-5-17-15-8/h1-5H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCWVCWWRHTFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824256 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5739028.png)

![1-(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B5739040.png)
![N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5739047.png)
![1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5739052.png)
![1-ethyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5739069.png)
![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)



![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)
